molecular formula C22H42SSn B12081847 Tributyl(5-hexylthiophen-2-yl)stannane

Tributyl(5-hexylthiophen-2-yl)stannane

Cat. No.: B12081847
M. Wt: 457.3 g/mol
InChI Key: WFFUXODEBRWZNO-UHFFFAOYSA-N
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Description

Tributyl(5-hexylthiophen-2-yl)stannane is an organotin compound featuring a thiophene ring substituted with a hexyl group at the 5-position and a tributylstannyl group at the 2-position. Organotin reagents like this are pivotal in Stille cross-coupling reactions, enabling the synthesis of conjugated polymers, pharmaceuticals, and advanced materials. The hexyl substituent enhances solubility in nonpolar solvents, facilitating homogeneous reaction conditions, while the electron-rich thiophene moiety promotes reactivity in coupling reactions.

Properties

Molecular Formula

C22H42SSn

Molecular Weight

457.3 g/mol

IUPAC Name

tributyl-(5-hexylthiophen-2-yl)stannane

InChI

InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-7-10-8-6-9-11-10;3*1-3-4-2;/h6,8H,2-5,7H2,1H3;3*1,3-4H2,2H3;

InChI Key

WFFUXODEBRWZNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(5-hexylthiophen-2-yl)stannane can be synthesized through a Stille coupling reaction. The general procedure involves the reaction of 5-hexylthiophene-2-boronic acid with tributyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), under an inert atmosphere . The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran (THF) at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tributyl(5-hexylthiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides or pseudohalides, organic solvents (e.g., toluene, THF).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (100-120°C), reaction times ranging from a few hours to overnight.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Tributyl(5-hexylthiophen-2-yl)stannane has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical distinctions between Tributyl(5-hexylthiophen-2-yl)stannane and two analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight Substituent Purity (Commercial) Primary Applications
This compound Not provided† C₂₂H₄₀SSn ~483.4 g/mol‡ 5-hexylthiophen-2-yl Not specified Polymer synthesis, organic electronics
Tributyl(thiophen-2-yl)stannane 54663-78-4 C₁₆H₂₈SSn 387.2 g/mol Unsubstituted thiophen-2-yl 97% Small-molecule coupling reactions
Tributyl[5-[2-[(2-Methoxyethoxy)methoxy]ethyl]-2-thienyl]stannane 876754-75-5 C₂₂H₄₂O₃SSn 505.3 g/mol 5-[2-[(2-Methoxyethoxy)methoxy]ethyl]-thienyl Not specified Specialty synthesis (polar media)

‡ Estimated based on molecular formula.

Substituent Effects on Reactivity and Solubility
  • This compound : The hexyl chain improves solubility in organic solvents (e.g., toluene, THF) compared to unsubstituted analogs, reducing aggregation in polymer synthesis. The alkyl group exerts minimal electronic effects, preserving the thiophene’s electron-rich character for efficient coupling .
  • Tributyl(thiophen-2-yl)stannane : Lacking alkyl or polar substituents, this compound is less soluble but highly reactive in small-molecule couplings due to unhindered steric and electronic profiles .
  • Tributyl[5-(methoxyethoxy-substituted)thienyl]stannane (CAS 876754-75-5): The methoxyethoxy group introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) and enabling reactions in mixed-phase systems. However, electron-withdrawing ether linkages may slightly reduce coupling efficiency compared to alkyl-substituted variants .

Research Findings and Industrial Relevance

  • Stability: Organotin compounds are moisture- and oxygen-sensitive. This compound’s alkyl chain may marginally improve shelf-life by reducing hydrolysis rates compared to polar analogs .

Biological Activity

Tributyl(5-hexylthiophen-2-yl)stannane is an organotin compound with the molecular formula C22H42SSn and a molecular weight of approximately 457.3 g/mol. Its structure consists of a tributyl group attached to a thiophene ring with a hexyl substituent at the 5-position. This unique configuration makes it a valuable building block in organic synthesis, particularly in the development of conjugated polymers and organic semiconductors. While specific biological activity data for this compound is limited, organotin compounds are generally known for their potential bioactivity, including antifungal and antibacterial properties, which may suggest similar applications for derivatives like this compound.

General Properties of Organotin Compounds

Organotin compounds have been widely studied for their biological activities. They are known to exhibit various effects, including:

  • Antifungal Activity : Some organotin compounds have demonstrated efficacy against fungal pathogens.
  • Antibacterial Properties : Certain derivatives show promise as antibacterial agents, potentially useful in medicinal chemistry.
  • Cellular Interactions : Organotin compounds can interact with cellular components, influencing biological pathways.

Table 1: Comparison of Biological Activities in Organotin Compounds

Compound NameBiological ActivityReference
This compoundPotential antifungal/bacterial
Tributyltin chlorideAntifungal
Triphenyltin hydroxideAntibacterial

Stille Coupling Reactions

This compound is primarily utilized in Stille coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The mechanism involves the reaction of this compound with organic halides or pseudohalides in the presence of a palladium catalyst. This process not only highlights its utility in synthetic chemistry but also suggests potential interactions with biological molecules due to its reactivity profile.

The biological activity of this compound might be attributed to:

  • Electrophilic Nature : The tin atom can act as an electrophile, potentially interacting with nucleophilic sites in biomolecules.
  • Structural Similarity : Its structural resemblance to known bioactive compounds could enable similar modes of action.

Synthesis and Characterization

Synthesis studies have shown that this compound can be effectively produced through Stille coupling reactions involving 5-hexylthiophene-2-boronic acid and tributyltin chloride, facilitated by palladium catalysts. Characterization techniques such as NMR spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.

Application in Organic Electronics

The electronic properties imparted by the thiophene ring make this compound a candidate for applications in organic electronics, particularly in the fabrication of organic semiconductors and photovoltaic devices .

Table 2: Research Findings on Related Compounds

Study FocusFindingsReference
Antifungal ActivityOrganotin compounds showed significant antifungal properties.
Organic Semiconductor PerformanceCompounds with thiophene units exhibited enhanced electronic properties.

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